molecular formula C18H18N4O4 B4425404 N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B4425404
M. Wt: 354.4 g/mol
InChI Key: YGGCORCNUOEPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPU belongs to the class of oxadiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been reported to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell proliferation, and induce DNA damage in cancer cells. This compound has also been reported to modulate the expression of various genes involved in cell survival and apoptosis. In addition, this compound has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is easily synthesized, and its anticancer activity has been reported against various cancer cell lines. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the scientific research of N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One potential direction is to study its potential therapeutic properties against other types of cancer, including pancreatic cancer and ovarian cancer. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on the expression of various genes involved in cancer cell survival and apoptosis. Furthermore, the development of more water-soluble derivatives of this compound could potentially enhance its therapeutic properties and reduce its toxicity.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been reported to exhibit anti-inflammatory, antifungal, and antibacterial activities.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-24-13-9-7-12(8-10-13)17-21-16(26-22-17)11-19-18(23)20-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGCORCNUOEPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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